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For Researchers, Scientists, and Drug Development Professionals

The induction of ferroptosis, an iron-dependent form of regulated cell death, has emerged as a

promising therapeutic strategy for cancers resistant to conventional therapies. Central to this

pathway is Glutathione Peroxidase 4 (GPX4), a selenoprotein that functions as a crucial

guardian against the lethal accumulation of lipid peroxides. Consequently, inhibiting GPX4 is a

focal point of anti-cancer drug discovery. This guide provides an objective comparison of

FIN56, a notable ferroptosis inducer, with other widely used GPX4 inhibitors, supported by

experimental data to inform compound selection in research settings.

Mechanism of Action: A Diverse Landscape
GPX4 inhibitors can be broadly categorized based on their mechanism of action. While some

directly target the enzyme, others, like FIN56, employ more complex strategies.

FIN56: Classified as a Type 3 ferroptosis inducer, FIN56 exhibits a unique dual mechanism.

It promotes the degradation of the GPX4 protein and separately binds to and activates

squalene synthase (SQS).[1][2][3] The activation of SQS, an enzyme in the mevalonate

pathway, leads to the depletion of Coenzyme Q10 (CoQ10), an endogenous antioxidant,

thereby sensitizing cells to ferroptosis.[1][2] The degradation of GPX4 by FIN56 is a distinct

process that requires the activity of acetyl-CoA carboxylase (ACC) and can be mediated by

autophagy.
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RSL3 ((1S,3R)-RSL3): This compound is a well-characterized and potent Class II ferroptosis

inducer. RSL3 is understood to act as a direct, covalent inhibitor of GPX4, binding to the

selenocysteine residue in the enzyme's active site. However, some recent evidence

suggests that RSL3 may not directly inhibit purified GPX4 but instead targets Thioredoxin

Reductase 1 (TXNRD1) in a cellular context, leading to GPX4 inactivation.

ML162: Similar to RSL3, ML162 is classified as a direct, covalent Class II inhibitor of GPX4.

It possesses an activated alkyl chloride moiety that is thought to covalently bind to the active

site of GPX4. Like RSL3, its direct interaction with GPX4 has been questioned, with studies

suggesting it may also act via inhibition of TXNRD1.

FINO2: This compound is an endoperoxide-containing 1,2-dioxolane that initiates ferroptosis

through a multipronged mechanism. Unlike FIN56, it does not cause the degradation of

GPX4 protein. Instead, FINO2 indirectly inhibits GPX4's enzymatic function while also

directly oxidizing iron, leading to widespread lipid peroxidation.

Signaling and Workflow Diagrams
To visualize these complex interactions, the following diagrams illustrate the key pathways and

a general experimental workflow.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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